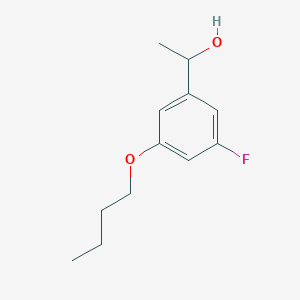![molecular formula C13H9F3S B7999626 1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999626.png)
1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of fluorine atoms and a sulfanylmethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves the introduction of fluorine atoms and the sulfanylmethyl group onto a benzene ring. One common method is the difluoromethylation process, which can be achieved using various reagents and catalysts. For instance, the use of difluorocarbene reagents has been reported to be effective in introducing the CF2 group onto aromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial in scaling up the synthesis process while maintaining the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The sulfanylmethyl group can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens, nucleophiles, and electrophiles can be used under conditions like heat or the presence of a catalyst.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different sulfanyl derivatives.
Applications De Recherche Scientifique
1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological processes. The sulfanylmethyl group may also play a role in modulating the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Difluorobenzene: Lacks the sulfanylmethyl group, resulting in different chemical properties and reactivity.
4-Fluorophenylsulfanylmethylbenzene: Contains only one fluorine atom, which may affect its biological activity and chemical behavior.
1,2-Difluoro-4-methylbenzene: Similar structure but with a methyl group instead of a sulfanylmethyl group, leading to different applications and properties.
Uniqueness
1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is unique due to the combination of fluorine atoms and the sulfanylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
1,2-difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3S/c14-10-2-1-3-11(7-10)17-8-9-4-5-12(15)13(16)6-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPOAJGNEBSJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
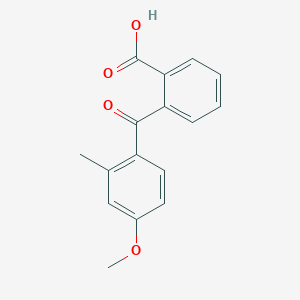
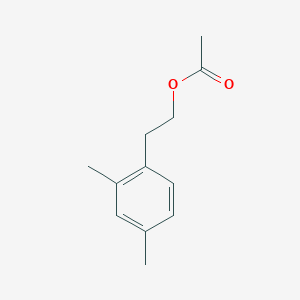
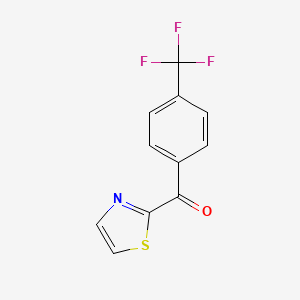
![4-[(N-Ethyl-n-butylamino)methyl]thiophenol](/img/structure/B7999566.png)
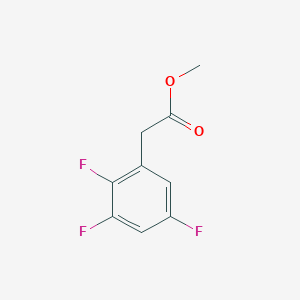
![2-[3-(Methylthio)phenyl]-3-methyl-butan-2-ol](/img/structure/B7999618.png)
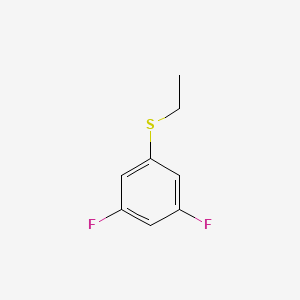
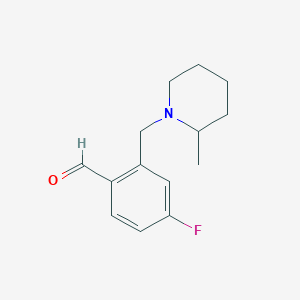
![3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol](/img/structure/B7999640.png)
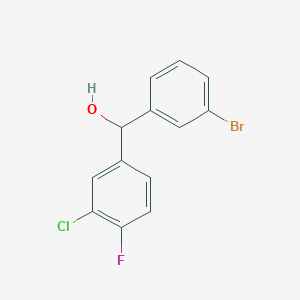
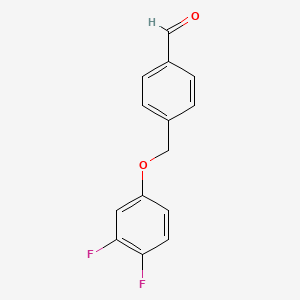

![O2-Ethyl O1-[2-(4-fluorophenyl)ethyl] oxalate](/img/structure/B7999658.png)
